
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that features a unique combination of furan, methoxybenzyl, and thiophenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 4-methoxybenzylamine, and thiophen-3-ylmethylamine.
Formation of Intermediates: The first step involves the formation of intermediates through condensation reactions. For example, furan-2-carbaldehyde can react with 4-methoxybenzylamine to form an imine intermediate.
Urea Formation: The imine intermediate is then reacted with thiophen-3-ylmethylamine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of furan and thiophene.
Reduction Products: Hydrogenated derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, methoxybenzyl, and thiophenyl groups can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)urea: Lacks the thiophen-3-ylmethyl group.
1-(Thiophen-3-ylmethyl)-3-(4-methoxybenzyl)urea: Lacks the furan-2-ylmethyl group.
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)urea: Lacks the thiophen-3-ylmethyl group.
Uniqueness: 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of all three functional groups (furan, methoxybenzyl, and thiophenyl) in a single molecule. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of furan, methoxybenzyl, and thiophene moieties contributes to its chemical properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C17H16N2O3S, with a molecular weight of approximately 328.4 g/mol. Its structure includes a urea linkage that is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many urea derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Compounds like this one may interact with specific enzymes, modulating their activity.
Antimicrobial Activity
Studies on related compounds have shown promising results against several bacterial strains. For instance, a derivative of furan-2-ylmethyl urea demonstrated bactericidal effects against pathogens such as Escherichia coli and Salmonella typhi, with varying minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen Tested | MIC (mg/L) | Activity Type |
---|---|---|---|
This compound | E. coli | 0.01 | Bactericidal |
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)urea | Salmonella typhi | 0.1 | Bactericidal |
1-(Thiophen-3-ylmethyl)urea | Staphylococcus aureus | 1.0 | Bacteriostatic |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of similar compounds against various human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that the compound could be further explored for its anticancer properties.
Table 2: Anticancer Activity Against Cell Lines
Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|---|
This compound | A549 (Lung Cancer) | 28.3 | Doxorubicin 26.6 |
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)urea | MCF7 (Breast Cancer) | 27.7 | Doxorubicin 28.3 |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The urea moiety may facilitate binding to enzyme active sites, inhibiting their function.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Studies
A notable study investigated the antimicrobial properties of structurally similar compounds, revealing that modifications in the side chains significantly affected their activity profiles. For example, the introduction of methoxy groups enhanced solubility and bioavailability, contributing to improved efficacy against bacterial strains .
Another investigation focused on the anticancer effects of thiophene-containing ureas, demonstrating their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-17-6-4-15(5-7-17)11-20-19(22)21(12-16-8-10-25-14-16)13-18-3-2-9-24-18/h2-10,14H,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIFPBWHVFNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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